molecular formula C7H8F2N2 B3320635 [5-(Difluoromethyl)pyridin-2-YL]methanamine CAS No. 1256806-69-5

[5-(Difluoromethyl)pyridin-2-YL]methanamine

Cat. No.: B3320635
CAS No.: 1256806-69-5
M. Wt: 158.15
InChI Key: KMOPLSZLZJHVFJ-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)pyridin-2-YL]methanamine: is a chemical compound characterized by the presence of a pyridine ring substituted with a difluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of [5-(Difluoromethyl)pyridin-2-YL]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Difluoromethyl)pyridin-2-YL]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: It can participate in substitution reactions where the difluoromethyl or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [5-(Difluoromethyl)pyridin-2-YL]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the synthesis of products with specific desired characteristics .

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)pyridin-2-YL]methanamine involves its interaction with specific molecular targets. The difluoromethyl group and methanamine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

    [5-(Trifluoromethyl)pyridin-2-YL]methanamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [5-(Chloromethyl)pyridin-2-YL]methanamine: Contains a chloromethyl group instead of a difluoromethyl group.

    [5-(Methyl)pyridin-2-YL]methanamine: Features a methyl group in place of the difluoromethyl group.

Uniqueness: The presence of the difluoromethyl group in [5-(Difluoromethyl)pyridin-2-YL]methanamine imparts unique chemical properties, such as increased electronegativity and stability, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents .

Properties

IUPAC Name

[5-(difluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOPLSZLZJHVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Reactant of Route 2
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Reactant of Route 3
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Reactant of Route 4
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Reactant of Route 5
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Reactant of Route 6
[5-(Difluoromethyl)pyridin-2-YL]methanamine

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